N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a cyclopentanecarboxamide moiety linked to a tetrahydroquinoline structure, which is further substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Alkylation: The tetrahydroquinoline intermediate is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.
Coupling with Cyclopentanecarboxylic Acid: The propyl-substituted tetrahydroquinoline is coupled with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the tetrahydroquinoline ring or the amide functionality.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the tetrahydroquinoline ring or the cyclopentanecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
- N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
- N-[2-(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
Uniqueness
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group at the nitrogen atom of the tetrahydroquinoline ring and the cyclopentanecarboxamide moiety contribute to its unique binding affinity and selectivity for certain molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-2-13-22-14-5-8-18-15-16(9-10-19(18)22)11-12-21-20(23)17-6-3-4-7-17/h9-10,15,17H,2-8,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZYDCYNYOPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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